Cas no 1861669-34-2 (3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)

3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- is a heterocyclic compound featuring both an oxetane and a 1,2,4-triazole moiety. The oxetane ring contributes to its high reactivity and stability, while the 3-amino-1,2,4-triazole group enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. This compound is particularly valuable for its bifunctional structure, enabling selective modifications at both the oxetane and triazole sites. Its well-defined reactivity profile makes it suitable for applications in drug discovery, where it can serve as a scaffold for bioactive molecules or a precursor for further functionalization. The presence of the amino group further expands its utility in coupling reactions and derivatization.
3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- structure
1861669-34-2 structure
商品名:3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-
CAS番号:1861669-34-2
MF:C7H12N4O2
メガワット:184.195780754089
CID:5939860
PubChem ID:130892347

3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- 化学的及び物理的性質

名前と識別子

    • 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-
    • 1861669-34-2
    • {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
    • EN300-1109534
    • インチ: 1S/C7H12N4O2/c8-6-9-5-11(10-6)1-7(2-12)3-13-4-7/h5,12H,1-4H2,(H2,8,10)
    • InChIKey: SIYBXAYZQUBCSP-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CN2C=NC(N)=N2)(CO)C1

計算された属性

  • せいみつぶんしりょう: 184.09602564g/mol
  • どういたいしつりょう: 184.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

  • 密度みつど: 1.61±0.1 g/cm3(Predicted)
  • ふってん: 440.3±41.0 °C(Predicted)
  • 酸性度係数(pKa): 14.58±0.10(Predicted)

3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1109534-1g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1109534-0.5g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1109534-0.05g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1109534-5.0g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2
5g
$4102.0 2023-06-10
Enamine
EN300-1109534-10.0g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2
10g
$6082.0 2023-06-10
Enamine
EN300-1109534-1.0g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2
1g
$1414.0 2023-06-10
Enamine
EN300-1109534-5g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1109534-10g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1109534-2.5g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1109534-0.25g
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
1861669-34-2 95%
0.25g
$972.0 2023-10-27

3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- 関連文献

3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-に関する追加情報

Recent Advances in the Study of 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- (CAS: 1861669-34-2)

The compound 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- (CAS: 1861669-34-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the versatility of 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- as a key intermediate in the synthesis of novel heterocyclic compounds. Its oxetane and triazole moieties make it a valuable scaffold for designing molecules with enhanced pharmacokinetic properties. Researchers have successfully employed this compound in the development of inhibitors targeting various enzymes, including kinases and proteases, which are implicated in numerous diseases such as cancer and inflammatory disorders.

One of the most notable advancements is the use of 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- in the design of covalent inhibitors. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent and selective inhibition of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. The study reported that the incorporation of the oxetane ring significantly improved the metabolic stability and oral bioavailability of the inhibitors, making them promising candidates for further preclinical development.

In addition to its role in covalent inhibitor design, 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- has also been explored as a building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras). A recent paper in ACS Chemical Biology described the successful conjugation of this compound to a ligand for the E3 ubiquitin ligase, resulting in a PROTAC capable of inducing the degradation of a target protein with high efficiency. This approach opens new avenues for the development of targeted protein degradation therapies, particularly for diseases that are currently considered "undruggable."

Despite these promising developments, challenges remain in the optimization of 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- based compounds. Issues such as off-target effects and potential toxicity need to be addressed through rigorous structure-activity relationship (SAR) studies and in vivo evaluations. Future research directions may include the exploration of novel synthetic routes to improve yield and scalability, as well as the investigation of additional biological targets that could benefit from the unique properties of this scaffold.

In conclusion, 3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]- (CAS: 1861669-34-2) represents a promising tool in the arsenal of medicinal chemists. Its applications in covalent inhibitor design and PROTAC development highlight its potential to address unmet medical needs. Continued research and collaboration across disciplines will be essential to fully unlock the therapeutic potential of this versatile compound.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd